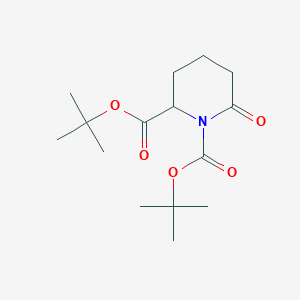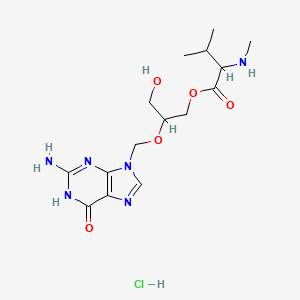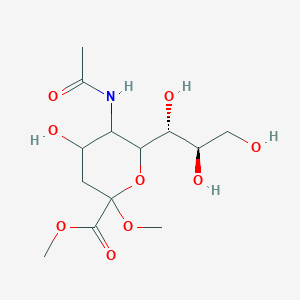![molecular formula C16H9NO3 B12285415 Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido benzoico, 4-[[(2E)-1-oxo-2-noneno-4,6,8-triinil]amino]- es un compuesto orgánico complejo caracterizado por su estructura única, que incluye una porción de ácido benzoico unida a una cadena de noneno con múltiples enlaces triples
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 4-[[(2E)-1-oxo-2-noneno-4,6,8-triinil]amino]- generalmente involucra la condensación de derivados del ácido benzoico con aminas en condiciones específicas. Un método común implica el uso de irradiación ultrasónica en presencia de un líquido iónico ácido de Lewis inmovilizado en tierra de diatomita (tierra de diatomita@IL/ZrCl4). Este método es ventajoso debido a su alta eficiencia, eco-amigabilidad y el uso de un catalizador reutilizable .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando métodos similares pero optimizados para obtener mayores rendimientos y rentabilidad. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido benzoico, 4-[[(2E)-1-oxo-2-noneno-4,6,8-triinil]amino]- experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los enlaces triples en dobles o simples, alterando las propiedades del compuesto.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el borohidruro de sodio (NaBH4) para la reducción, y varios electrófilos o nucleófilos para reacciones de sustitución .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alquenos o alcanos.
Aplicaciones Científicas De Investigación
Ácido benzoico, 4-[[(2E)-1-oxo-2-noneno-4,6,8-triinil]amino]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y mecanismos biológicos.
Industria: Utilizado en la producción de polímeros, recubrimientos y otros materiales
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 4-[[(2E)-1-oxo-2-noneno-4,6,8-triinil]amino]- implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas o modular la actividad del receptor, lo que da como resultado efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido benzoico, 2-[[(2z)-3-(3,4-dimetoxi fenil)-1-oxo-2-propen-1-il]amino]-3-hidroxi-: Este compuesto tiene una estructura similar del ácido benzoico pero con diferentes sustituyentes, lo que lleva a propiedades y aplicaciones distintas.
Ácido 4-aminobenzoico: Otro compuesto relacionado con un grupo amino, utilizado en diversas aplicaciones químicas y biológicas.
Singularidad
La singularidad del ácido benzoico, 4-[[(2E)-1-oxo-2-noneno-4,6,8-triinil]amino]- radica en sus múltiples enlaces triples y la disposición específica de sus grupos funcionales. Esta estructura confiere reactividad química única y potencial para diversas aplicaciones, diferenciándola de otros derivados del ácido benzoico.
Propiedades
Fórmula molecular |
C16H9NO3 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
4-[[(E)-non-2-en-4,6,8-triynoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)/b8-7+ |
Clave InChI |
ZMNUDGJNLWIUAJ-BQYQJAHWSA-N |
SMILES isomérico |
C#CC#CC#C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)











